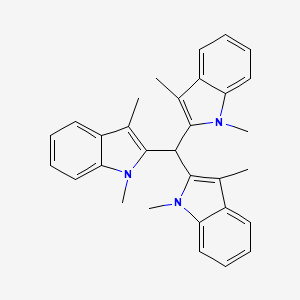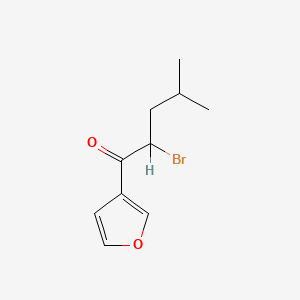
2,2'-(Naphthalene-2,6-diyl)bis(6-methyl-1H-benzimidazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Naphthalene-2,6-diyl)bis(6-methyl-1H-benzimidazole) is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological and pharmacological activities. This particular compound features a naphthalene core with two benzimidazole moieties attached at the 2 and 6 positions, each benzimidazole ring being substituted with a methyl group at the 6 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-2,6-diyl)bis(6-methyl-1H-benzimidazole) typically involves the condensation of o-phenylenediamine derivatives with naphthalene-2,6-dicarboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and increase efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Naphthalene-2,6-diyl)bis(6-methyl-1H-benzimidazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, often using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: N-bromosuccinimide in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(Naphthalene-2,6-diyl)bis(6-methyl-1H-benzimidazole) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its DNA-binding properties and potential use in gene regulation studies.
Medicine: Explored for its anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of optical sensors and photovoltaic materials.
Wirkmechanismus
The mechanism of action of 2,2’-(Naphthalene-2,6-diyl)bis(6-methyl-1H-benzimidazole) involves its interaction with biological macromolecules such as DNA. The compound binds to the grooves of DNA, leading to structural changes that can affect gene expression and replication. Additionally, it has been shown to induce DNA cleavage in the presence of reactive oxygen species, which contributes to its cytotoxic effects on cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(Naphthalene-1,4-diyl)bis(benzoxazole): Another naphthalene-based compound with benzoxazole moieties.
2,6-Bis(bromomethyl)naphthalene: A naphthalene derivative with bromomethyl groups.
Uniqueness
2,2’-(Naphthalene-2,6-diyl)bis(6-methyl-1H-benzimidazole) is unique due to its specific substitution pattern and the presence of benzimidazole rings, which confer distinct biological activities and chemical reactivity compared to other naphthalene derivatives. Its ability to bind DNA and induce cleavage makes it particularly valuable in medicinal chemistry and cancer research .
Eigenschaften
| 91452-87-8 | |
Molekularformel |
C26H20N4 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
6-methyl-2-[6-(6-methyl-1H-benzimidazol-2-yl)naphthalen-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C26H20N4/c1-15-3-9-21-23(11-15)29-25(27-21)19-7-5-18-14-20(8-6-17(18)13-19)26-28-22-10-4-16(2)12-24(22)30-26/h3-14H,1-2H3,(H,27,29)(H,28,30) |
InChI-Schlüssel |
WDQHPVTYIONEAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC4=C(C=C3)C=C(C=C4)C5=NC6=C(N5)C=C(C=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone](/img/structure/B14353640.png)


